2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a 3-phenylpropyl group. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The ethyl and phenylpropyl substituents likely influence lipophilicity, metabolic stability, and target binding.
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-2-22-18(24)17-15(10-12-25-17)21-19(22)26-13-16(23)20-11-6-9-14-7-4-3-5-8-14/h3-5,7-8,10,12H,2,6,9,11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQLFIITLZMESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethyl and oxo groups. The final steps involve the addition of the sulfanyl and acetamide groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
Steric and Electronic Effects : The ethyl group in the target compound may offer a balance between steric bulk and lipophilicity, enhancing membrane permeability compared to Compound A’s methylphenyl group .
Sulfanyl Bridge Utility : The sulfanyl linkage (common in Compounds A and C) facilitates interactions with cysteine residues in biological targets, a feature absent in Compound B .
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 339.48 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to an acetamide moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O2S2 |
| Molecular Weight | 339.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | OZJLEFNAODPYPQ-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that thienopyrimidine derivatives can inhibit cancer cell proliferation. Specific assays have demonstrated that this compound may induce apoptosis in cancer cell lines, although further research is needed to elucidate the precise mechanisms.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
- Enzyme Inhibition : Docking studies indicate that the compound may act as an inhibitor for certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The structural features of the compound allow it to bind to active sites on target enzymes, potentially altering their function.
- Induction of Apoptosis : The compound may activate intrinsic pathways leading to programmed cell death in malignant cells.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated significant inhibition of cell viability at concentrations above 10 µM.
- Docking Studies : Molecular docking simulations revealed strong binding affinity to AChE with a calculated binding energy suggesting potential as a therapeutic agent for cognitive disorders.
- Anti-inflammatory Assays : In a model of induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
